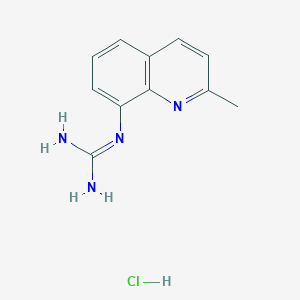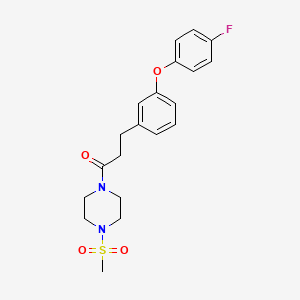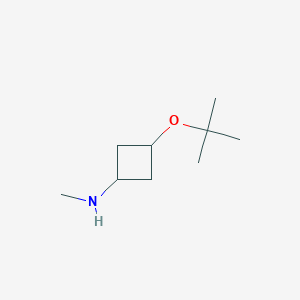
3-(tert-butoxy)-N-methylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(tert-butoxy)-N-methylcyclobutan-1-amine” is a chemical compound that is used in the synthesis of peptoid-based polyacids . It is derived from N-(3-tert-butoxy-3-oxopropyl) glycine . The compound is used as a building block for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Synthesis Analysis
The compound is synthesized through a controlled ring-opening polymerization process . The polymerization process uses primary amine initiators and proceeds in a controlled manner . The process results in a poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with controlled molecular weight and narrow molecular weight distribution .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The compound is a structural mimic of polypeptides, with the location of the sidechain shifted from the α-carbon, as in peptides, to the nitrogen atom . This shift eliminates stereogenic centers found in polypeptides and significantly limits the hydrogen bonding interaction along and amongst the polymer backbones relative to the polypeptides .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis. The polymerization process involves a series of reactions that result in the formation of the final product . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
One prominent application is in the asymmetric synthesis of amines, where N-tert-butanesulfinyl imines serve as versatile intermediates. These imines are prepared from enantiomerically pure tert-butanesulfinamide and are pivotal for the synthesis of a wide array of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids. This methodology highlights the tert-butanesulfinyl group's role in activating imines for nucleophilic addition, serving as a chiral directing group, and its cleavage post-nucleophilic addition to yield the desired amine products (Ellman, Owens, & Tang, 2002).
Continuous Photo Flow Chemistry in Synthesis
Another significant application is observed in the continuous photo flow synthesis of deuterium-labeled compounds. For instance, the scale-up synthesis of a cis-cyclobutane-1,3-Dicarboxylic acid derivative was accomplished using continuous photo flow chemistry, underscoring the utility of such processes in preparing biologically active compounds and materials science applications (Yamashita, Nishikawa, & Kawamoto, 2019).
Catalysts in Asymmetric Hydrogenation
Rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups have been applied in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands facilitate the synthesis of chiral pharmaceutical ingredients, demonstrating the importance of such compounds in asymmetric catalysis (Imamoto et al., 2012).
N-tert-Butoxycarbonylation of Amines
The N-tert-butoxycarbonylation of amines is a pivotal reaction in the protection of amines, with applications extending to peptide synthesis and the preparation of bioactive molecules. Efficient and environmentally benign catalysts such as heteropoly acids have been employed for this purpose, showcasing the role of "3-(tert-butoxy)-N-methylcyclobutan-1-amine" related compounds in synthetic organic chemistry (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Direcciones Futuras
The future directions for “3-(tert-butoxy)-N-methylcyclobutan-1-amine” involve its use in the synthesis of peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The compound’s potential applications in this area are a promising avenue for future research .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are known to be useful building blocks for the construction of peptidomimetic supramolecular assemblies .
Mode of Action
It’s known that tert-butoxide can participate in radical chemistry, including hydrogen atom transfer (hat) and β-scission . These reactions can lead to the formation of new compounds, potentially affecting the function of biological targets.
Biochemical Pathways
Related compounds, such as tert-butoxycarbonyl-protected amino acids, have been used in the synthesis of peptoid-based polyacids through controlled ring-opening polymerization . These polyacids can mimic the structure of natural polypeptides, potentially influencing various biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of peptoid-based polyacids, which can mimic the structure of natural polypeptides . This could potentially influence various cellular processes and molecular interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 3-(tert-butoxy)-N-methylcyclobutan-1-amine. For instance, the reactivity of tert-butoxide is known to be highly solvent- and temperature-dependent .
Propiedades
IUPAC Name |
N-methyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-8-5-7(6-8)10-4/h7-8,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDOQCDIJYPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)
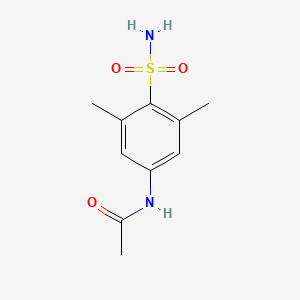

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)

![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)
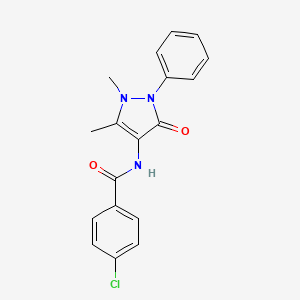
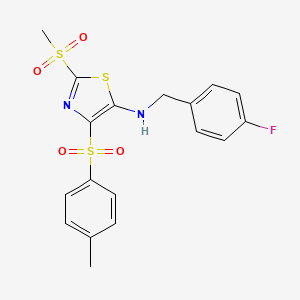
![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)
